molecular formula C13H16O2 B14225995 3-(4-Methylphenyl)hexane-2,5-dione CAS No. 583887-45-0

3-(4-Methylphenyl)hexane-2,5-dione

Cat. No.: B14225995
CAS No.: 583887-45-0
M. Wt: 204.26 g/mol
InChI Key: RAWSEMFLNUWBHR-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)hexane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) at the 2nd and 5th positions of the hexane chain, with a 4-methylphenyl group attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with acetone in the presence of a base, followed by oxidation to form the diketone. Another method includes the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The hydrolysis of 2,5-dimethylfuran is a notable method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)hexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to alcohols or other reduced forms.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Methylphenyl)hexane-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)hexane-2,5-dione involves its interaction with biological molecules. The compound reacts with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. Oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .

Comparison with Similar Compounds

Similar Compounds

    2,5-Hexanedione: Another diketone with similar structural features but lacks the aromatic ring.

    3,4-Hexanedione: A diketone with carbonyl groups at the 3rd and 4th positions.

    Acetylacetone: A simpler diketone with carbonyl groups at the 2nd and 4th positions.

Uniqueness

3-(4-Methylphenyl)hexane-2,5-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical properties and reactivity. This aromatic group allows for additional substitution reactions and potential interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

583887-45-0

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(4-methylphenyl)hexane-2,5-dione

InChI

InChI=1S/C13H16O2/c1-9-4-6-12(7-5-9)13(11(3)15)8-10(2)14/h4-7,13H,8H2,1-3H3

InChI Key

RAWSEMFLNUWBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C)C(=O)C

Origin of Product

United States

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